molecular formula C12H12N8O B13354532 N-(3-phenyl-1H-1,2,4-triazol-5-yl)-3-(1H-tetrazol-1-yl)propanamide

N-(3-phenyl-1H-1,2,4-triazol-5-yl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B13354532
M. Wt: 284.28 g/mol
InChI Key: PTTQVFBHNHTQDR-UHFFFAOYSA-N
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Description

N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Properties

Molecular Formula

C12H12N8O

Molecular Weight

284.28 g/mol

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C12H12N8O/c21-10(6-7-20-8-13-18-19-20)14-12-15-11(16-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16,17,21)

InChI Key

PTTQVFBHNHTQDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)CCN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and suitable nucleophiles.

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving azide derivatives and nitriles.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the triazole-tetraazole intermediate and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide would depend on its specific biological activity. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition or activation of the target, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetrazol-1-yl)butanamide
  • N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetrazol-1-yl)pentanamide

Uniqueness

N-(5-phenyl-1H-1,2,4-triazol-3-yl)-3-(1H-tetraazol-1-yl)propanamide is unique due to its specific combination of triazole and tetraazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy and selectivity for specific applications.

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